3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid
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Overview
Description
3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of two tert-butoxycarbonylamino groups attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique structure of this compound makes it a valuable building block in organic synthesis and various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-diaminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) under basic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation Reactions: The boronic acid moiety can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Hydrolysis: The Boc protecting groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, aryl halides, and bases such as potassium carbonate in solvents like ethanol or toluene.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc group removal.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Free Amines: Obtained after deprotection of Boc groups.
Scientific Research Applications
3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing biomolecules for biological studies and drug design.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is primarily related to its boronic acid functionality. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid
- 4-(N-Boc-amino)phenylboronic acid
- 3-(tert-Butoxycarbonyl)amino)phenylboronic acid
Uniqueness
3,4-Bis(tert-butoxycarbonylamino)phenylboronic acid is unique due to the presence of two Boc-protected amino groups, which provide additional sites for functionalization and enhance its versatility in synthetic applications. This distinguishes it from other similar compounds that may have only one Boc-protected amino group or different substitution patterns on the phenyl ring .
Properties
Molecular Formula |
C16H25BN2O6 |
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Molecular Weight |
352.2 g/mol |
IUPAC Name |
[3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C16H25BN2O6/c1-15(2,3)24-13(20)18-11-8-7-10(17(22)23)9-12(11)19-14(21)25-16(4,5)6/h7-9,22-23H,1-6H3,(H,18,20)(H,19,21) |
InChI Key |
OLHUPXIXFDSXGK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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